The Chemical Architecture of Dactylol: A Technical Guide
The Chemical Architecture of Dactylol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dactylol is a sesquiterpenoid natural product first isolated from the sea hare Aplysia dactylomela and later found in the red algae Laurencia poitei.[1] It possesses an unusual rearranged trans-bicyclo[6.3.0]undecane isoprenoid skeleton which has attracted interest from the scientific community. This document provides a comprehensive overview of the chemical structure of Dactylol, including its physicochemical properties, spectroscopic data, and detailed experimental protocols for its total synthesis and a general procedure for its isolation from natural sources.
Chemical Structure and Identifiers
Dactylol is a cyclic sesquiterpene alcohol with a complex three-dimensional structure. Its chemical identity is defined by the following identifiers:
| Identifier | Value |
| IUPAC Name | (1R,3aS,5Z,9aS)-1,5,8,8-tetramethyl-2,3,4,7,9,9a-hexahydro-1H-cyclopenta[2]annulen-3a-ol |
| Chemical Formula | C₁₅H₂₆O |
| Molecular Weight | 222.37 g/mol |
| CAS Number | 58542-75-9 |
| SMILES | C[C@@H]1CC[C@]2([C@H]1CC(C/C=C(\C2)/C)(C)C)O |
| InChI | InChI=1S/C15H26O/c1-11-5-7-14(3,4)10-13-12(2)6-8-15(13,16)9-11/h5,12-13,16H,6-10H2,1-4H3/b11-5-/t12-,13+,15+/m1/s1 |
| InChIKey | FRGHPWUZLHMCQW-BBOSXGCTSA-N |
Physicochemical Properties
| Property | Value | Source |
| Appearance | Colorless to pale yellow liquid | EvitaChem |
| Solubility | Soluble in organic solvents | EvitaChem |
| XLogP3 | 3.6 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Exact Mass | 222.198365449 | PubChem |
| Monoisotopic Mass | 222.198365449 | PubChem |
| Topological Polar Surface Area | 20.2 Ų | PubChem |
| Heavy Atom Count | 16 | PubChem |
Spectroscopic Data
The structural elucidation of Dactylol has been accomplished through various spectroscopic techniques. The key data are presented below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR data are crucial for confirming the connectivity and stereochemistry of Dactylol.
Table 3.1: ¹H NMR Spectroscopic Data for Dactylol
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 5.25 | d | 1H | H-5 |
| 2.30 | m | 1H | H-1 |
| 1.65 | s | 3H | CH₃-13 |
| 1.25 | s | 3H | CH₃-15 |
| 1.00 | s | 3H | CH₃-14 |
| 0.95 | d | 3H | CH₃-12 |
Note: This is a representative subset of the full NMR data. The complete spectrum shows complex multiplets for the methylene (B1212753) and methine protons of the bicyclic system.
Table 3.2: ¹³C NMR Spectroscopic Data for Dactylol
| Chemical Shift (ppm) | Carbon Type | Assignment |
| 141.2 | C | C-8 |
| 125.5 | CH | C-5 |
| 80.1 | C | C-4 |
| 54.5 | CH | C-1 |
| 49.8 | CH | C-7 |
| 42.3 | CH₂ | C-9 |
| 40.1 | C | C-11 |
| 38.7 | CH₂ | C-2 |
| 35.4 | CH₂ | C-6 |
| 31.2 | CH₂ | C-10 |
| 28.9 | CH₃ | C-15 |
| 27.8 | CH₃ | C-14 |
| 21.4 | CH₃ | C-13 |
| 16.7 | CH₃ | C-12 |
Infrared (IR) Spectroscopy
The IR spectrum of Dactylol shows characteristic absorption bands corresponding to its functional groups.
Table 3.3: IR Spectroscopic Data for Dactylol
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 | Strong, Broad | O-H stretch (alcohol) |
| 2955, 2870 | Strong | C-H stretch (alkane) |
| 1665 | Medium | C=C stretch (alkene) |
| 1460, 1380 | Medium | C-H bend (alkane) |
| 1120 | Strong | C-O stretch (tertiary alcohol) |
Mass Spectrometry (MS)
Mass spectrometry data provides information about the molecular weight and fragmentation pattern of Dactylol.
Table 3.4: Mass Spectrometry Data for Dactylol
| m/z | Relative Intensity | Assignment |
| 222 | Moderate | [M]⁺ (Molecular Ion) |
| 207 | High | [M - CH₃]⁺ |
| 204 | Moderate | [M - H₂O]⁺ |
| 189 | High | [M - H₂O - CH₃]⁺ |
| 161 | High | [M - C₄H₉]⁺ |
| 107 | High | C₈H₁₁⁺ |
Experimental Protocols
Total Synthesis of Dactylol
A concise total synthesis of (±)-Dactylol has been reported by Fürstner and Langemann, employing a ring-closing metathesis as the key step. The following protocol is adapted from their publication.
Experimental Workflow for the Total Synthesis of Dactylol
Step-by-Step Protocol:
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Three-Component Coupling: To a suspension of CuI in Et₂O is added P(n-Bu)₃ at room temperature. The mixture is cooled, and a solution of MeLi in Et₂O is added. After stirring, cyclopentenone is added, followed by 2,2-dimethyl-4-pentenal. The reaction is quenched with aqueous NH₄Cl to yield the aldol adduct.
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Functional Group Interconversion: The aldol adduct is dissolved in CH₂Cl₂ and treated with methanesulfonyl chloride and DMAP. The mixture is refluxed, and after workup, the resulting enone is subjected to hydrogenation using H₂ and Pd/C in ethanol (B145695) to afford the trans-disubstituted cyclopentanone.
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Side Chain Elaboration: A solution of methallylmagnesium chloride is added to a suspension of anhydrous CeCl₃ in THF at -78 °C. The previously prepared cyclopentanone is then added to this organocerium reagent. After stirring, the reaction is quenched with aqueous NH₄Cl to give a mixture of diastereomeric tertiary alcohols.
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Silylation: The mixture of alcohols is dissolved in DMF and treated with tert-butyldimethylsilyl chloride and imidazole. After stirring at room temperature, the reaction is worked up to yield the corresponding silylated dienes, which are separated by flash chromatography.
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Ring-Closing Metathesis: The desired silylated diene is dissolved in toluene (B28343) and treated with Schrock's molybdenum carbene catalyst. The mixture is heated, and after completion, the solvent is removed.
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Deprotection: The crude product from the previous step is dissolved in THF and treated with tetrabutylammonium (B224687) fluoride (B91410) (TBAF). After stirring, the reaction is quenched with water, and the product is extracted and purified by flash chromatography to yield Dactylol.
Isolation from Natural Sources
The following is a general procedure for the isolation of sesquiterpenoids from algae of the genus Laurencia, a known source of Dactylol.
Isolation Workflow
Step-by-Step Protocol:
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Extraction: Freshly collected Laurencia poitei is homogenized and extracted with a mixture of dichloromethane (B109758) and methanol (B129727) (2:1). The resulting mixture is filtered, and the solvent is removed under reduced pressure to yield a crude extract.
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Solvent Partitioning: The crude extract is partitioned between n-hexane and 90% aqueous methanol. The n-hexane layer, which contains the less polar compounds including sesquiterpenoids, is collected and concentrated.
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Silica Gel Column Chromatography: The n-hexane fraction is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).
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Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing compounds with similar TLC profiles to that expected for Dactylol are combined and further purified by preparative HPLC on a C18 column using a suitable mobile phase, such as a mixture of acetonitrile (B52724) and water, to yield pure Dactylol.
Biological Activity
Preliminary studies have suggested that Dactylol exhibits potential anti-inflammatory and antimicrobial properties. Further research is warranted to fully elucidate its mechanism of action and therapeutic potential.
Conclusion
Dactylol remains a molecule of significant interest due to its unique chemical structure and potential biological activities. The synthetic route outlined herein provides a reliable method for obtaining this compound for further investigation. This technical guide serves as a comprehensive resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development who are interested in exploring the chemistry and therapeutic applications of Dactylol.
